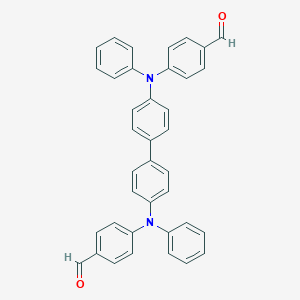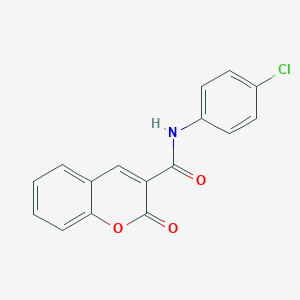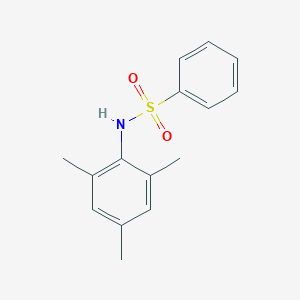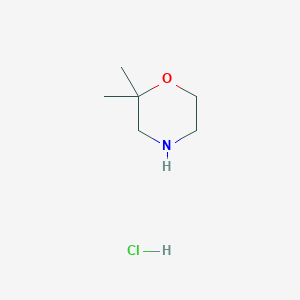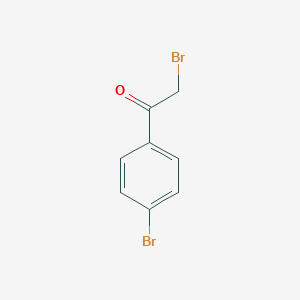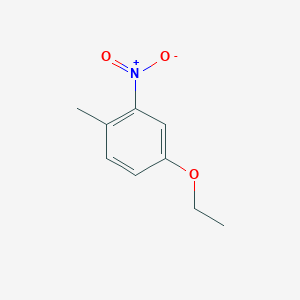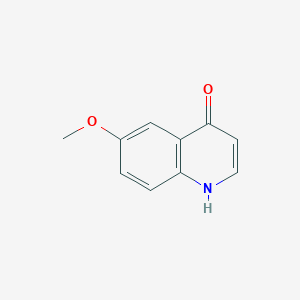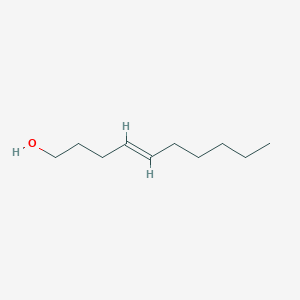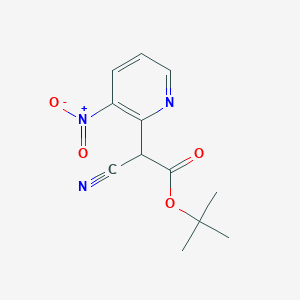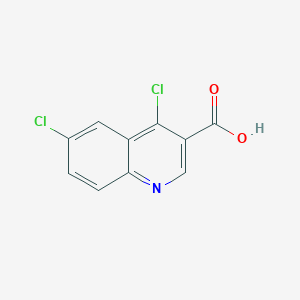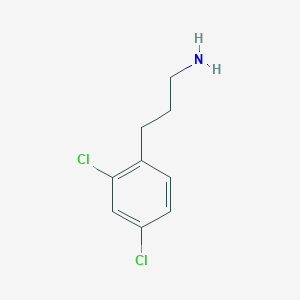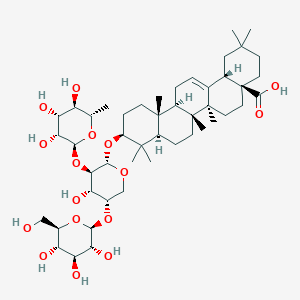
常春藤皂苷A1
描述
Hederacolchiside A1 is a triterpenoid saponin compound isolated from the plant Pulsatilla chinensis. This compound has garnered significant attention due to its broad-spectrum biological activities, including antischistosomal, anticancer, and antiproliferative properties . It contains a trisaccharide scaffold, which is crucial for its biological functions .
科学研究应用
Hederacolchiside A1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of triterpenoid saponins.
Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Hederacolchiside A1 shows promise as an antischistosomal agent and has potential anticancer properties, particularly against colon and breast cancer
Industry: Its antiproliferative properties make it a candidate for developing new therapeutic agents.
作用机制
Target of Action
Hederacolchiside A1 (HSA) primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a significant target for cancer treatment .
Mode of Action
HSA interacts with its targets by inducing apoptosis, which is a form of programmed cell death . This interaction results in the suppression of tumor cell proliferation . Furthermore, HSA has been found to have antischistosomal activity, affecting parasite viability both in vivo and in vitro .
Biochemical Pathways
HSA affects the PI3K/Akt/mTOR signaling pathway . By modulating this pathway, HSA induces apoptosis, thereby suppressing the proliferation of tumor cells . In addition, HSA’s antischistosomal activity is partly due to the morphological changes in the tegument system when newly transformed schistosomula are exposed to HSA .
Result of Action
HSA has been shown to have high activity against Schistosoma japonicum and S. mansoni in mice . Its antischistosomal effect was even more potent than the currently used drugs, praziquantel, and artesunate . Furthermore, HSA could ameliorate the pathology parameters in mice harboring 1-day-old juvenile S. japonicum . In terms of cancer treatment, HSA suppresses the proliferation of tumor cells by inducing apoptosis .
生化分析
Biochemical Properties
Hederacolchiside A1 has been shown to interact with various enzymes and proteins. It suppresses the proliferation of tumor cells by inducing apoptosis through modulating the PI3K/Akt/mTOR signaling pathway . It also affects parasite viability both in vivo and in vitro .
Cellular Effects
Hederacolchiside A1 has been found to have significant effects on various types of cells and cellular processes. It inhibits autophagy in colon cancer cells via CTSC inhibition . It also induces cell cycle arrest in two-dimensional culture, three-dimensional spheroids, patient-derived colon cancer organoids, and in vivo experiments .
Molecular Mechanism
The molecular mechanism of Hederacolchiside A1 involves its interaction with the PI3K/Akt/mTOR signaling pathway . It decreases the expression and proteolytic activity of lysosomal protein cathepsin C, resulting in autophagy dysregulation and subsequently, autophagy flux inhibition .
Temporal Effects in Laboratory Settings
The effects of Hederacolchiside A1 over time in laboratory settings are yet to be fully explored. It has been shown to have high activity against Schistosoma japonicum and S. mansoni less in 11 days old parasites harbored in mice .
Metabolic Pathways
It is known to modulate the PI3K/Akt/mTOR signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hederacolchiside A1 involves multiple steps, starting from the extraction of the compound from Pulsatilla chinensis. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of Hederacolchiside A1 is still in the research phase, with most methods focusing on optimizing the extraction and purification processes to increase yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality .
化学反应分析
Types of Reactions: Hederacolchiside A1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the triterpenoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of Hederacolchiside A1, which may exhibit different biological activities .
相似化合物的比较
Hederacolchiside A1 is unique due to its broad-spectrum biological activities. Similar compounds include:
Hederacolchiside B1: Another triterpenoid saponin with similar antiproliferative properties.
Colchicoside: Known for its anti-inflammatory and muscle relaxant properties.
Pulsatilloside: Another compound isolated from Pulsatilla species with potential antischistosomal activity.
Hederacolchiside A1 stands out due to its potent antischistosomal and anticancer activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAXYBPXKLMJO-IFECXJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315772 | |
| Record name | Hederacolchiside A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106577-39-3 | |
| Record name | Hederacolchiside A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106577-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hederacolchiside A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Hederacolchiside A1 in exhibiting anti-cancer effects?
A1: Hederacolchiside A1 (HA1) has been shown to induce apoptosis in cancer cells [, ]. More recently, research indicates HA1 inhibits autophagy by decreasing the expression and proteolytic activity of the lysosomal protein Cathepsin C [, ]. This disruption of autophagy contributes to its anti-cancer properties.
Q2: How does Hederacolchiside A1 impact Leishmania parasites?
A2: Studies have demonstrated that HA1 exhibits potent anti-leishmanial activity by altering the membrane integrity and membrane potential of Leishmania parasites, ultimately hindering their proliferation [, , ].
Q3: Beyond its effects on cancer cells, what other cellular interactions have been observed with HA1?
A3: HA1 has been shown to interact with cholesterol and phospholipids in cell membranes, leading to pore formation [, ]. This interaction has been observed in human melanoma cells, resulting in the release of cytoplasmic proteins [].
Q4: Are there any in vivo studies demonstrating the anti-tumor activity of Hederacolchiside A1?
A4: Yes, in vivo studies utilizing athymic nude mice models have demonstrated that HA1 significantly inhibits the growth of transplanted tumors [].
Q5: Has Hederacolchiside A1 shown efficacy against Schistosomiasis?
A5: Research indicates that HA1 possesses promising antischistosomal properties, demonstrating high activity against Schistosoma japonicum and, to a lesser extent, Schistosoma mansoni []. It has even shown superior efficacy compared to current treatments like praziquantel and artesunate [].
Q6: Does Hederacolchiside A1 interact with melanin?
A6: Yes, high-resolution magic-angle spinning nuclear magnetic resonance studies have revealed a specific interaction between HA1 and melanin []. This interaction may contribute to the increased susceptibility of pigmented melanoma cells to HA1 [].
Q7: Are there any studies investigating the potential of Hederacolchiside A1 in treating pulmonary injury?
A7: While research in this area is limited, some studies suggest potential therapeutic effects of HA1 on particulate matter-induced pulmonary injury [].
Q8: Have any synthetic derivatives of Hederacolchiside A1 been developed?
A8: Yes, researchers have synthesized nitric oxide-donating derivatives of HA1 and evaluated their potential as anticancer agents in vitro and in vivo []. Additionally, novel derivatives bearing an aryl triazole moiety have been synthesized and assessed for antitumor activity [].
Q9: Has the synthesis of Hederacolchiside A1 and its structural analog, β-hederin, been achieved?
A9: Yes, successful syntheses of both HA1 and β-hederin, triterpenoid saponins with a unique cytotoxicity-inducing disaccharide moiety, have been reported [, ].
Q10: What is the role of the PI3K/Akt/mTOR signaling pathway in the context of Hederacolchiside A1's anticancer activity?
A10: Research suggests that HA1 suppresses tumor cell proliferation by inducing apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


